(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-cyclopropyl-propionamide
Beschreibung
(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-cyclopropyl-propionamide is a chiral small molecule characterized by a piperidine core substituted with a benzyl group at position 1 and a cyclopropyl-acetamide moiety at position 3. The compound’s design leverages cyclopropane’s unique electronic and steric properties, which enhance metabolic stability and receptor binding compared to less constrained analogs .
Eigenschaften
IUPAC Name |
(2S)-2-amino-N-(1-benzylpiperidin-3-yl)-N-cyclopropylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-14(19)18(22)21(16-9-10-16)17-8-5-11-20(13-17)12-15-6-3-2-4-7-15/h2-4,6-7,14,16-17H,5,8-13,19H2,1H3/t14-,17?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLDNPVFNOZPCG-MBIQTGHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C1CC1)C2CCCN(C2)CC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C1CC1)C2CCCN(C2)CC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Route A: Sequential Amidation and Cyclopropane Functionalization
This approach begins with the preparation of (R)-1-benzylpiperidin-3-amine, followed by coupling with (S)-2-aminopropanoic acid derivatives. Key steps include:
-
Synthesis of (R)-1-benzylpiperidin-3-amine : Piperidine-3-amine is benzylated via reductive amination using benzaldehyde and sodium cyanoborohydride in methanol, yielding a racemic mixture. Chiral resolution via diastereomeric salt formation with L-tartaric acid isolates the (R)-enantiomer.
-
Amide Bond Formation : The (R)-1-benzylpiperidin-3-amine reacts with (S)-2-((tert-butoxycarbonyl)amino)propanoic acid under carbodiimide-mediated coupling (EDCl/HOBt) in dichloromethane. The tert-butyloxycarbonyl (Boc) group is subsequently removed via trifluoroacetic acid (TFA) treatment.
-
Cyclopropane Introduction : The free amine undergoes N-cyclopropylation using cyclopropanecarbonyl chloride in the presence of triethylamine, followed by purification via column chromatography.
Critical Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Benzylation | Benzaldehyde, NaBH₃CN | 25°C | 12 h | 78% |
| Amidation | EDCl, HOBt | 0°C → 25°C | 24 h | 65% |
| Deprotection | TFA/DCM | 25°C | 2 h | 95% |
| Cyclopropylation | Cyclopropanecarbonyl chloride, Et₃N | 0°C → 25°C | 6 h | 60% |
Route B: Convergent Synthesis via Preformed Cyclopropane Intermediate
An alternative strategy involves pre-synthesizing the cyclopropylamide moiety before coupling to the piperidine backbone:
-
Preparation of (S)-N-cyclopropyl-2-aminopropanamide : (S)-2-aminopropanoic acid is reacted with cyclopropylamine using HATU as a coupling agent, followed by Boc protection.
-
Piperidine Functionalization : (R)-1-benzylpiperidin-3-amine is acylated with the preformed cyclopropane-containing amide under microwave-assisted conditions (100°C, 1 h), enhancing reaction efficiency.
Advantages :
-
Reduced steric hindrance during amide coupling.
-
Microwave irradiation shortens reaction times (1 h vs. 24 h in Route A).
Stereochemical Control and Resolution
The (S)-configuration at the α-carbon of the propionamide and the (R)-configuration at the piperidin-3-yl position are critical for biological activity. Key methodologies include:
-
Chiral Stationary Phase Chromatography : Preparative HPLC with a Chiralpak AD-H column (hexane:isopropanol 90:10) resolves enantiomers with >99% ee.
-
Asymmetric Catalysis : Palladium-catalyzed asymmetric hydrogenation of ketimine intermediates achieves enantiomeric excesses of 92–95%.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >98%.
Challenges and Mitigation Strategies
-
Amide Racemization : Prolonged reaction times during coupling lead to epimerization. Mitigated by using low temperatures (0°C) and rapid workup.
-
Cyclopropane Ring Strain : High reactivity of cyclopropanecarbonyl chloride necessitates slow addition to prevent side reactions.
Applications in Drug Discovery
While the compound’s biological targets remain proprietary, its structural analogs exhibit affinity for G protein-coupled receptors (GPCRs) and serotonin transporters, suggesting potential in neurological disorders .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-cyclopropyl-propionamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halides or alkyl groups, onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Alkyl halides, benzyl halides, and other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-cyclopropyl-propionamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-cyclopropyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Comparisons
Key Observations:
Cyclopropyl vs. Trifluoroethyl: The cyclopropyl group in the target compound provides conformational rigidity, which may improve binding to rigid enzyme pockets compared to the flexible trifluoroethyl group in 2-Amino-N-(2,2,2-trifluoroethyl) acetamide. However, the trifluoroethyl group’s electronegativity enhances metabolic stability via reduced cytochrome P450 interactions .
Benzyl vs. Methyl/Aromatic Groups : The benzyl substituent in the target compound increases lipophilicity (logP ~2.8 estimated), favoring blood-brain barrier penetration over analogs with aliphatic groups like methyl or isopropyl . In contrast, indole-containing analogs (e.g., compounds from ) prioritize π-π stacking interactions with aromatic residues in targets like serotonin receptors .
Stereochemical Influence : The (S)-configuration at the piperidine nitrogen in the target compound contrasts with its (R)-configured diastereomer (), which may exhibit divergent binding to chiral targets such as opioid or sigma receptors .
Pharmacological and Physicochemical Data
Key Findings:
- The target compound’s moderate metabolic stability balances clearance and bioavailability, unlike the highly stable trifluoroethyl analog, which may accumulate in vivo .
- Its nanomolar affinity for μ-opioid receptors surpasses bulkier analogs (e.g., isopropyl-piperidinylmethyl derivatives), highlighting the benzyl group’s role in hydrophobic pocket interactions .
Biologische Aktivität
(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-cyclopropyl-propionamide is a synthetic compound that has gained attention for its potential pharmacological applications, particularly in neurology and pain management. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following features:
- Molecular Formula : C19H29N3O
- Molecular Weight : 315.5 g/mol
- Functional Groups : Contains an amino group, a piperidine ring, and a cyclopropyl group.
The stereochemistry of the compound, indicated by the (S) configuration at the amino group, is crucial for its biological activity and interaction with various biological targets.
Recent studies highlight several mechanisms through which this compound exerts its effects:
- Sigma-1 Receptor Antagonism : The compound has been shown to act as an antagonist at sigma-1 receptors, which are implicated in pain modulation. This antagonism may contribute to its efficacy in reversing mechanical allodynia in animal models.
- Immunomodulatory Effects : Preliminary findings suggest that this compound may also possess immunomodulatory properties, indicating potential applications in regulating immune responses.
Pain Management
One of the most significant applications of this compound is in the treatment of neuropathic pain. Studies indicate that it can effectively reduce symptoms associated with central sensitization, a condition often seen in chronic pain disorders.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals insights into their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-N-(1-benzyl-piperidin-4-yl)propionamide | Benzyl-piperidine structure; lacks cyclopropyl group | Potential analgesic effects |
| N-(1-benzyl-piperidin-4-yl)acetamide | Similar piperidine framework; acetamide instead of propionamide | Antidepressant properties |
| 2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino}-6-[N-methyl-N-(prop-2-yn-1-yl)amino]-4-phenylpyridine | More complex structure; includes pyridine ring | Antiallodynic effects in neuropathic pain models |
The unique combination of functional groups and stereochemistry in this compound contributes to its distinct pharmacological profile.
Study on Pain Modulation
A study conducted on animal models demonstrated that administration of this compound significantly reversed mechanical allodynia. The results indicated that the compound could be a viable candidate for treating conditions associated with neuropathic pain.
Immunomodulatory Research
Another research effort explored the immunomodulatory properties of this compound. It was found to influence cytokine production and immune cell activation, suggesting potential therapeutic applications in autoimmune disorders.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-cyclopropyl-propionamide with high enantiomeric purity?
- Methodological Answer : The synthesis involves multi-step reactions, including amide coupling and cyclopropane introduction. Critical steps include:
- Chiral Resolution : Use of (S)-configured starting materials or chiral catalysts to preserve stereochemistry during piperidine functionalization .
- Purification : High-performance liquid chromatography (HPLC) with chiral columns to separate enantiomers and achieve >98% purity .
- Reaction Optimization : Solvent selection (e.g., dichloromethane or THF) and temperature control (0–5°C for sensitive intermediates) to minimize racemization .
Q. How can researchers confirm the stereochemical integrity of this compound post-synthesis?
- Methodological Answer :
- Analytical Techniques :
- Chiral HPLC : Compare retention times against known standards .
- X-ray Crystallography : Resolve absolute configuration using single-crystal analysis .
- Circular Dichroism (CD) : Correlate optical activity with stereochemical assignments .
Q. What structural motifs in this compound are critical for its biological activity?
- Methodological Answer :
- Piperidine-Benzyl Group : Enhances lipophilicity and receptor binding, as shown in SAR studies of similar anticonvulsants .
- Cyclopropyl Moiety : Stabilizes conformation via ring strain, improving target engagement (e.g., GPCRs or ion channels) .
- Amide Linkage : Facilitates hydrogen bonding with enzymatic active sites, validated via molecular docking simulations .
Advanced Research Questions
Q. How do stereochemical variations (e.g., R vs S configurations) impact pharmacological activity?
- Methodological Answer :
-
Case Study : In anticonvulsant analogs, the (R)-isomer of N-benzyl-2-acetamido-3-methoxypropionamide showed ED50 = 4.5 mg/kg (mice, i.p.), while the (S)-isomer had ED50 > 100 mg/kg .
-
Experimental Design :
-
Synthesize both enantiomers and test in parallel assays (e.g., MES seizure model).
-
Use SPR (Surface Plasmon Resonance) to quantify binding affinity differences at target sites .
Stereoisomer ED50 (mg/kg, i.p.) PI (TD50/ED50) (R)-18 4.5 6.0 (S)-18 >100 N/A Data adapted from anticonvulsant studies on structural analogs .
Q. What strategies resolve contradictions between in vitro binding assays and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability and brain penetration (e.g., LC-MS/MS) to identify discrepancies due to metabolic instability .
- Orthogonal Assays : Validate target engagement using ITC (Isothermal Titration Calorimetry) alongside functional assays (e.g., cAMP accumulation for GPCRs) .
- Species-Specific Differences : Compare rodent vs. human receptor homology models to refine translational relevance .
Q. How can computational methods guide the design of derivatives with improved selectivity?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict binding poses and off-target interactions (e.g., with CYP450 enzymes) .
- Free Energy Perturbation (FEP) : Quantify energy changes during ligand-receptor interactions to prioritize synthetic targets .
- Fragment-Based Screening : Identify substituents (e.g., halogenated pyridines) to enhance affinity, guided by docking scores .
Data Contradiction Analysis
Q. Why do some studies report divergent EC50 values for receptor activation?
- Methodological Answer :
- Assay Conditions : Variability in buffer pH or co-factor availability (e.g., Mg²⁺ for kinase assays) can alter potency .
- Receptor Isoforms : Test compound against splice variants (e.g., 5-HT3A vs. 5-HT3B receptors) using isoform-specific cell lines .
- Allosteric vs. Orthosteric Binding : Distinguish via competitive radioligand displacement assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
